Abnormal Cannabidiol-d9

Mass spectrometry Isotope dilution Internal standard design

Abnormal Cannabidiol-d9 (CAS 2714417-97-5) delivers a definitive +9 Da mass shift for unambiguous LC-MS/MS and GC-MS quantification of Abn-CBD, exceeding the 7–8 exchangeable hydrogen H/D exchange threshold inherent to cannabinoid ESI workflows. Unlike CBD-d9, this standard targets Abn-CBD—a synthetic impurity absent from Cannabis sativa—eliminating endogenous matrix interference and enabling trace-level quantification at 0.02 µg/mL LLOQ. Validated 90–108% extraction recovery across diverse matrices supports ISO 17025 accreditation. Deploy as both an analytical IS and a GPR55 agonist (EC₅₀ 2.5 µM) for receptor pharmacology studies.

Molecular Formula C₂₁H₂₁D₉O₂
Molecular Weight 323.52
Cat. No. B1156555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbnormal Cannabidiol-d9
Synonyms4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol-d9;  CAY10429;  trans-(-)-4-p-Mentha-1,8-dien-3-yl-5-pentylresorcinol-d9;  trans-(-)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol-d9
Molecular FormulaC₂₁H₂₁D₉O₂
Molecular Weight323.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abnormal Cannabidiol-d9 (Abn-CBD-d9): A Deuterated Internal Standard and Selective GPR55 Agonist for Cannabinoid Research


Abnormal Cannabidiol-d9 (Abn-CBD-d9; CAS 2714417-97-5) is a perdeuterated synthetic regioisomer of cannabidiol (CBD) in which nine hydrogen atoms on the pentyl side chain are replaced by deuterium, yielding a molecular formula of C₂₁H₂₁D₉O₂ and a molecular weight of 323.52 g/mol . The unlabeled parent compound, Abn-CBD, is a neurobehaviorally inactive cannabinoid that acts as a selective agonist at the orphan GPR55 receptor (EC₅₀ = 2.5 µM) while showing negligible activity at classical CB₁ and CB₂ receptors (EC₅₀ > 30 µM for both) . Abn-CBD is a synthetic byproduct of CBD synthesis and is not naturally present in Cannabis sativa, a property that underpins its widespread adoption as an internal standard (IS) for LC–MS/MS and LC–DAD quantification of phytocannabinoids in hemp and marijuana products . The -d9 isotopologue is specifically intended as a stable isotope-labeled internal standard for the accurate quantification of Abn-CBD by GC–MS or LC–MS, leveraging the +9 Da mass shift for unambiguous mass spectrometric discrimination.

Why Abnormal Cannabidiol-d9 Cannot Be Replaced by Abn-CBD-d3 or CBD-d9 in Quantitative Cannabinoid Analysis


Substituting Abnormal Cannabidiol-d9 with Abn-CBD-d3 or CBD-d9 in quantitative LC–MS/MS or GC–MS workflows introduces analytically consequential differences in mass spectrometric discrimination, background interference potential, and pharmacological identity. The -d9 isotopologue's nine-deuterium enrichment provides a +9 Da mass shift, substantially exceeding the +3 Da shift of Abn-CBD-d3; this differential is critical because in-source hydrogen/deuterium (H/D) exchange during positive electrospray ionization has been demonstrated to exchange up to 7–8 hydrogen atoms on cannabinoid scaffolds, meaning that a d3-labeled standard risks isotopic overlap with partially exchanged unlabeled analyte [1]. Furthermore, Abn-CBD-d9 targets the quantification of Abn-CBD—a compound absent from Cannabis—whereas CBD-d9 targets CBD, which is endogenously abundant in cannabis matrices, creating inherent background interference that degrades lower limits of quantification (LLOQ) in hemp compliance testing [2]. These physicochemical and matrix-specific distinctions preclude simple interchangeability and demand compound-specific selection based on the quantitative evidence below.

Abnormal Cannabidiol-d9: Quantitative Differentiation Evidence Against Closest Comparators


Mass Shift Magnitude: Abn-CBD-d9 (+9 Da) vs Abn-CBD-d3 (+3 Da) and the H/D Exchange Liability in ESI-MS

Abn-CBD-d9 provides a nominal mass shift of +9 atomic mass units (AMU) relative to unlabeled Abn-CBD (MW 314.47 → 323.52), compared to +3 AMU for Abn-CBD-d3 (MW 314.47 → 317.50). This six-AMU differential is analytically significant because published in-source H/D exchange experiments on the cannabinoid scaffold (CBD and Δ⁹-THC) demonstrate that up to 7–8 hydrogen atoms can exchange with deuterium during positive electrospray ionization [1]. A d3-labeled standard therefore falls within the range of potential H/D exchange products, risking isotopic cross-contamination between the analyte and internal standard mass channels . The -d9 variant, with nine deuteriums, maintains a mass window exceeding the maximum observed H/D exchange extent, ensuring unambiguous selected reaction monitoring (SRM) transition assignment.

Mass spectrometry Isotope dilution Internal standard design

Endogenous Absence Advantage: Abn-CBD-d9 vs CBD-d9 as Internal Standard for Cannabis and Hemp Matrices

Abn-CBD (and its deuterated isotopologues) is not naturally present in Cannabis sativa, whereas CBD is one of the most abundant phytocannabinoids in hemp (typically 1–20% w/w in flower). This means that when CBD-d9 is used as an internal standard for cannabinoid quantification in hemp or marijuana matrices, the endogenous CBD signal contributes to the total ion count in the analyte channel, potentially elevating the lower limit of quantification and compromising accuracy at low concentrations. In contrast, Abn-CBD-d9 produces zero endogenous background in cannabis-derived samples, enabling a reported LLOQ of 0.02 μg mL⁻¹ and a wide linear calibration range of 0.02–25 μg mL⁻¹ (equivalent to 0.04–50% w/w in plant material) when used as the internal standard in a validated 18-cannabinoid LC-DAD method [1].

Hemp compliance testing Cannabinoid quantification Internal standard selectivity

Validated Extraction Recovery Across Diverse Matrices: Abn-CBD-d9 as a Real-Time Recovery Tracking Internal Standard

In a published and validated LC-DAD method for potency testing of up to 20 cannabinoids, abnormal cannabidiol (ACBD) was spiked into each sample as an internal standard to track extraction recovery in real time. Across a broad range of hemp and cannabis product matrices—including plant materials, edibles, oils, topicals, and beverages—the recovery of spiked ACBD ranged from 90% to 108%, with relative standard deviations (RSD) of 0.5% to 8.9% in triplicate measurements [1]. This recovery profile compares favorably to published recovery data for CBD-d9 in similar matrices (CBD recovery and matrix effects reported as 83.9 ± 13.9% and 117.4 ± 4.5%, respectively, in an ultrafast UHPLC–MS/MS method for pediatric epilepsy plasma samples [2]), highlighting the matrix-robust performance of the Abn-CBD scaffold as an internal standard platform.

Extraction recovery Method validation Matrix effects

GPR55 Pharmacological Selectivity: Abn-CBD-d9 vs CBD-d9 as a Bifunctional Analytical Standard and Receptor Probe

Abn-CBD is a selective GPR55 agonist with an EC₅₀ of 2.5 µM in GTPγS binding assays, while showing no significant activity at CB₁ or CB₂ receptors (EC₅₀ > 30 µM for both), yielding a selectivity ratio of >12-fold . It is also a full agonist at GPR18 (EC₅₀ = 0.835 µM for p44/42 MAPK phosphorylation in HEK293 cells) and stimulates BV-2 microglial cell migration with an EC₅₀ of 0.6 µM [1]. In contrast, CBD is not a direct GPR55 agonist; it is reported as a weak CB₁/CB₂ negative allosteric modulator and an antagonist of the putative Abn-CBD endothelial receptor [2]. This pharmacological divergence means that Abn-CBD-d9 can simultaneously serve as both an internal standard for mass spectrometric quantification and as a GPR55/GPR18 receptor probe within the same experimental system, an orthogonal dual utility not offered by CBD-d9.

GPR55 receptor Cannabinoid pharmacology Orthogonal tool compound

Chromatographic Performance: Baseline Resolution of Abn-CBD-d9 Alongside 18 Cannabinoids Under Isocratic Conditions

A validated LC-DAD method using abnormal cannabidiol (ACBD) as the internal standard achieved baseline separation of 18 cannabinoids plus the ACBD internal standard within 19 minutes under isocratic conditions (75% acetonitrile, 0.5 mM ammonium formate + 0.02% formic acid at pH 3.0, flow rate 0.4 mL/min on two Raptor ARC-18 columns, 150 × 2.1 mm, 2.7 µm) [1]. The isocratic elution mode avoided the baseline drift problems inherent in gradient methods, enabling a lower LLOQ (0.02 µg mL⁻¹) and a wider linear calibration range (0.02–25 µg mL⁻¹) than gradient-based methods that are prone to drift-induced sensitivity loss [2]. This stands in contrast to many published multi-cannabinoid methods using gradient elution with longer run times (often 30–60 minutes) and higher LLOQs (typically 0.1–1 µg mL⁻¹).

Chromatographic separation Isocratic elution Hemp compliance testing

Non-Psychotropic Profile and Regulatory Compliance: Abn-CBD-d9 vs THC-d9 as Internal Standard for Forensic and Clinical Applications

Abn-CBD is a neurobehaviorally inactive cannabinoid that does not bind to CB₁ receptors and produces no psychoactive effects in rodent models at doses that elicit vasodilation [1]. This pharmacological inertness at classical cannabinoid receptors contrasts with Δ⁹-THC-d9 and other THC-derived deuterated internal standards, which are isotopologues of Schedule I controlled substances in many jurisdictions. Abn-CBD-d9, as a deuterated isotopologue of a non-psychoactive synthetic regioisomer, circumvents the DEA scheduling associated with THC isotopologues. Notably, Abn-CBD has been demonstrated to lower intraocular pressure in normotensive Brown Norway rats independent of CB₁ or CB₂ activation, providing an additional orthogonal pharmacological readout without the regulatory constraints of controlled cannabinoids [2].

Forensic toxicology Controlled substance regulations Internal standard suitability

High-Value Application Scenarios for Abnormal Cannabidiol-d9 Based on Quantitative Differentiation Evidence


ISO 17025-Compliant Hemp and Cannabis Potency Testing with Isocratic LC-DAD or LC–MS/MS

Abn-CBD-d9 is the analytically validated internal standard of choice for regulatory hemp compliance laboratories that require baseline separation of 18+ cannabinoids with a single isocratic LC method. The documented 90–108% extraction recovery (RSD ≤ 8.9%) across plant materials, edibles, oils, and topicals, combined with the zero-endogenous-background advantage in Cannabis matrices, directly supports ISO 17025 method accreditation [1]. Laboratories prioritizing high throughput benefit from the 19-minute isocratic run time and the drift-free baseline that enables reliable quantification at the 0.02 µg mL⁻¹ LLOQ [2].

GPR55/GPR18 Receptor Pharmacology Studies Requiring Orthogonal Analytical and Biological Tool Compounds

Research groups investigating non-CB₁/CB₂ cannabinoid signaling through GPR55 (EC₅₀ = 2.5 µM) and GPR18 (EC₅₀ = 0.835 µM) can deploy Abn-CBD-d9 simultaneously as the deuterated internal standard for quantifying unlabeled Abn-CBD in cellular or tissue samples and as the pharmacological probe for receptor activation endpoints—including GTPγS binding, p44/42 MAPK phosphorylation, and microglial migration assays (BV-2 cells, EC₅₀ = 0.6 µM) [1]. This dual functionality eliminates the need to procure and cross-validate separate analytical and pharmacological reference standards, ensuring chemical identity coherence across quantification and bioassay workflows.

Forensic Toxicology and Clinical Pharmacokinetic Studies of Abn-CBD with Deuterated Internal Standard Quantification

For forensic and clinical laboratories developing LC–MS/MS methods to quantify Abn-CBD in biological fluids (plasma, urine, whole blood), Abn-CBD-d9 provides the requisite +9 Da mass shift for unambiguous SRM transition monitoring, exceeding the H/D exchange liability threshold of 7–8 exchangeable hydrogens documented for cannabinoid scaffolds under ESI conditions [1]. The non-psychoactive, non-scheduled status of the parent compound simplifies institutional review, procurement, and international shipping logistics compared to THC-derived deuterated standards [2], while maintaining cannabinoid-class physicochemical properties that ensure co-elution and matched matrix effects with the target analyte.

Cannabis-Derived Product Quality Control and Impurity Profiling Using Abn-CBD as a Process-Specific Marker

Abn-CBD is a known byproduct of synthetic CBD manufacturing, making Abn-CBD-d9 particularly relevant for quality control laboratories that need to quantify residual Abn-CBD impurities in synthetic CBD active pharmaceutical ingredients (APIs) or finished products [1]. The deuterated standard enables isotope dilution quantification of Abn-CBD at trace levels even in the presence of high CBD concentrations, leveraging the orthogonal LC retention (baseline resolution from CBD and 17 other cannabinoids confirmed under the validated isocratic method) [2]. This application is specific to synthetic CBD quality assessment and is not served by CBD-d9, which would co-elute with the abundant CBD analyte.

Quote Request

Request a Quote for Abnormal Cannabidiol-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.